(Sa,S)-DTB-Ph-SIPHOX

Catalyst Stability Iridium Deactivation Pathways

(Sa,S)-DTB-Ph-SIPHOX is a chiral, bidentate phosphine-oxazoline (PHOX) ligand characterized by a rigid spirobiindane backbone and sterically demanding 3,5-di-tert-butylphenyl substituents on the phosphorus atom. This structural architecture defines the SIPHOX ligand family, which is distinguished by its exceptionally well-defined iridium coordination chemistry and resistance to catalyst deactivation pathways.

Molecular Formula C54H64NOP
Molecular Weight 774.086
CAS No. 1040274-12-1
Cat. No. B2936383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Sa,S)-DTB-Ph-SIPHOX
CAS1040274-12-1
Molecular FormulaC54H64NOP
Molecular Weight774.086
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)C6=NC(CO6)C7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C(C)(C)C
InChIInChI=1S/C54H64NOP/c1-50(2,3)38-28-39(51(4,5)6)31-42(30-38)57(43-32-40(52(7,8)9)29-41(33-43)53(10,11)12)46-23-17-21-37-25-27-54(48(37)46)26-24-36-20-16-22-44(47(36)54)49-55-45(34-56-49)35-18-14-13-15-19-35/h13-23,28-33,45H,24-27,34H2,1-12H3/t45-,54+/m1/s1
InChIKeyJIDAICRIWADNJH-JWRVDXLXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Sa,S)-DTB-Ph-SIPHOX (CAS 1040274-12-1): A Bulky Spirocyclic P,N-Ligand for High-Fidelity Asymmetric Hydrogenation


(Sa,S)-DTB-Ph-SIPHOX is a chiral, bidentate phosphine-oxazoline (PHOX) ligand characterized by a rigid spirobiindane backbone and sterically demanding 3,5-di-tert-butylphenyl substituents on the phosphorus atom [1]. This structural architecture defines the SIPHOX ligand family, which is distinguished by its exceptionally well-defined iridium coordination chemistry and resistance to catalyst deactivation pathways [1]. Its primary application is in the formation of cationic Ir(I) complexes for enantioselective hydrogenation of challenging substrates, including acyclic N-aryl ketimines and α,β-unsaturated carboxylic acids, under mild conditions [1][2].

The Critical Role of (Sa,S)-DTB-Ph-SIPHOX's Stereoelectronic Features in Preventing Catalyst Deactivation


Generic substitution within the PHOX ligand class is not viable due to the pronounced impact of the spirobiindane scaffold and specific aryl substitution on catalyst integrity and performance. While standard acyclic PHOX ligands are known to form inactive, hydride-bridged trimers under hydrogenation conditions—a major limitation to their practical utility—the Ir(I) complexes of the SIPHOX family demonstrate remarkable stability, remaining monomeric and fully active [1]. This stability is directly attributed to the unique steric and rigid environment provided by the spiro backbone and the DTB substituents, preventing the bimolecular deactivation pathways that plague simpler analogues [1]. Consequently, substituting a (Sa,S)-DTB-Ph-SIPHOX ligand with a less sterically demanding or conformationally flexible analog is expected to compromise both catalyst lifetime and enantioselectivity, impacting process robustness and product quality.

Quantitative Performance Metrics for (Sa,S)-DTB-Ph-SIPHOX in Asymmetric Hydrogenation


Catalyst Stability: Superior Resistance to Trimerization vs. Acyclic PHOX Ligands

Under hydrogenation conditions, Ir(I) complexes of acyclic PHOX ligands are prone to forming inactive, hydride-bridged trimers, a significant deactivation pathway. In contrast, X-ray diffraction and stability studies demonstrate that Ir-SIPHOX catalysts remain monomeric and fully active, resisting trimerization entirely [1].

Catalyst Stability Iridium Deactivation Pathways

Enantioselectivity in Imine Hydrogenation: Achieving up to 97% ee at Ambient Pressure

The Ir(I) complex of (Sa,S)-DTB-Ph-SIPHOX catalyzes the hydrogenation of acyclic N-aryl ketimines with enantioselectivities reaching up to 97% ee and full conversion at ambient hydrogen pressure [1]. This performance represents a benchmark for chiral Crabtree-type catalysts in imine reduction [1].

Asymmetric Hydrogenation Imines Enantioselectivity

Efficiency in Carboxylic Acid Hydrogenation: Exceptional Enantioselectivity (up to 99.4% ee) and High Turnover Number (TON up to 10,000)

In the hydrogenation of α,β-unsaturated carboxylic acids, Ir-SIPHOX complexes, specifically the (Sa,S)-DTB-Ph-SIPHOX-derived catalyst (Sa,S)-1d, achieve exceptionally high enantioselectivities of up to 99.4% ee and turnover numbers (TON) reaching 10,000 under mild conditions [1].

Asymmetric Hydrogenation Carboxylic Acids Turnover Number

High-Impact Application Scenarios for (Sa,S)-DTB-Ph-SIPHOX Based on Performance Evidence


Synthesis of High-Enantiopurity Chiral Amine Intermediates for CNS Therapeutics

The ligand's ability to deliver up to 97% ee in the hydrogenation of N-aryl ketimines under ambient pressure makes it ideal for synthesizing key chiral amine building blocks [1]. These motifs are prevalent in pharmaceuticals targeting neurological pathways, where high optical purity is non-negotiable for target engagement and safety. The robust catalyst stability ensures consistent performance across multiple synthetic campaigns.

Cost-Effective Production of Chiral Carboxylic Acid API Precursors

For the industrial preparation of α-substituted chiral carboxylic acids—crucial intermediates for antihypertensive drugs like Aliskiren—the high TON (up to 10,000) and exceptional enantioselectivity (up to 99.4% ee) of the (Sa,S)-DTB-Ph-SIPHOX-based catalyst system provide a significant economic advantage [2]. The ability to operate at catalyst loadings as low as 0.01 mol% minimizes metal waste and purification costs, aligning with green chemistry principles for large-scale manufacturing.

Robust Asymmetric Hydrogenation Processes Requiring Minimal Catalyst Maintenance

Processes where catalyst deactivation is a known bottleneck—such as in the continuous flow hydrogenation of sensitive substrates—benefit directly from the demonstrated resistance of Ir-SIPHOX complexes to trimerization [1]. The ligand's structural features ensure the catalyst remains in its active monomeric form, leading to longer operational lifetimes and reduced downtime for catalyst replenishment, which is a critical differentiator for procurement in a production environment.

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